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Compound of Interest

Compound Name: 8-Dodecenyl acetate, (8E)-

Cat. No.: B110282

Geometric isomerism, also known as cis-trans or (E/Z) isomerism, arises from the restricted
rotation around a carbon-carbon double bond. In the case of 8-dodecenyl acetate, the double
bond at the 8th carbon position of the twelve-carbon chain results in two distinct geometric
isomers: (8E)-8-dodecenyl acetate and (8Z)-8-dodecenyl acetate. The "(E)" designation (from
the German entgegen, meaning opposite) indicates that the higher-priority substituents on
each carbon of the double bond are on opposite sides. The "(Z)" designation (zusammen,
meaning together) indicates they are on the same side.

These isomers, while possessing the same molecular formula and connectivity, exhibit different
spatial arrangements, leading to distinct physical, chemical, and biological properties. This
distinction is particularly critical in the field of chemical ecology, as these compounds are
primary components of the sex pheromones of numerous lepidopteran species, including the
Oriental fruit moth (Grapholita molesta) and the plum fruit moth (Cydia funebrana).[1][2] The
specific ratio of the E and Z isomers is often crucial for eliciting a behavioral response in
insects, making the stereoselective synthesis and analysis of these compounds a key focus for
researchers in pest management and drug development.[3][4][5]

Physicochemical Properties

The subtle differences in molecular shape between the (8E)- and (82)- isomers lead to
variations in their physical properties. These properties are summarized below for direct
comparison.
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Property

(8E)-8-Dodecenyl Acetate

(82)-8-Dodecenyl Acetate

Molecular Formula

C14H2602[6][7]

C14H2602[8][9]

Molecular Weight 226.35 g/mol [6][9] 226.35 g/mol [9]

CAS Number 38363-29-0[6][10][11] 28079-04-1[8][12]
Boiling Point Not specified 102-103 °C at 2 Torr[13]
Density Not specified 0.881 g/cm?3[13]

Kovats Retention Index

(Standard Non-polar column)

1564 - 1593.7[6]

1592.9 - 1605[8][9]

Spectroscopic Differentiation

While mass spectrometry of the (8E)- and (82)- isomers yields nearly identical fragmentation

patterns, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for their

differentiation. The spatial orientation of the hydrogen and carbon atoms relative to the double

bond results in distinct chemical shifts.

Spectroscopic Data

(8E)-8-Dodecenyl Acetate

(82)-8-Dodecenyl Acetate

1H-NMR (Olefinic Protons)

Multiplet around 6=5.3-5.4
ppm

Multiplet around 6=5.35 ppm[1]

13C-NMR (Allylic Carbons: C7
& C10)

Chemical shifts are distinct
from the Z-isomer due to

stereochemistry.

The chemical shifts of the
allylic carbons (C7 and C10)
are indicative of the Z

configuration.[1]

Mass Spectrometry (Key

Fragments)

m/z 166 (M* - CHsCOOH), m/z
61 (CHsCOOH2%), m/z 43
(CHsCO™)[1]

m/z 166 (M* - CHsCOOH), m/z
61 (CHsCOOH2%), m/z 43
(CHsCO™)[1]

IR Spectroscopy

Expected C-H bend for trans
C=C around 965-975 cm~1

Expected C-H bend for cis
C=C around 675-730 cm™1

Experimental Protocols: Stereoselective Synthesis
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The synthesis of specific geometric isomers of 8-dodecenyl acetate typically relies on the
stereoselective reduction of a common precursor, 8-dodecyn-1-ol or its protected derivatives.

Protocol 1: Synthesis of (82)-8-Dodecenyl Acetate via
Catalytic Hydrogenation

This method involves the partial hydrogenation of an alkyne using a catalyst that favors the
formation of the cis (Z) double bond.

o Preparation of Precursor (8-dodecyn-1-ol): Synthesize the alkyne precursor through methods
such as the alkylation of a smaller terminal alkyne with a suitable haloalkane.

o Stereoselective Reduction:
o Dissolve 1-tert-butoxy-dodec-8-yne in a suitable solvent like ethanol.
o Add a Ni-P2 catalyst, prepared from nickel acetate and sodium borohydride.

o Hydrogenate the mixture under a hydrogen atmosphere at room temperature and
atmospheric pressure until the theoretical amount of hydrogen is absorbed. The catalyst
directs the syn-addition of hydrogen across the triple bond, yielding the Z-alkene.

» Deprotection and Acetylation:

o Remove the tert-butoxy protecting group under acidic conditions to yield (Z)-8-dodecen-1-
ol.

o Acetylate the alcohol using acetyl chloride or acetic anhydride in the presence of a base
like pyridine to form the final product, (Z)-8-dodecenyl acetate.[14]

« Purification: Purify the final product using column chromatography on silica gel to achieve
high isomeric purity (e.g., >85%).[1]

Protocol 2: Synthesis of (8E)-8-Dodecenyl Acetate via
Dissolving Metal Reduction
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This method employs a dissolving metal reduction, which preferentially yields the more
thermodynamically stable trans (E) double bond.

e Preparation of Precursor (8-dodecyn-1-ol): Utilize the same alkyne precursor as in Protocol
1.

o Stereoselective Reduction:

o Dissolve 1-tert-butoxy-dodec-8-yne in a mixture of anhydrous tetrahydrofuran (THF) and
liquid ammonia at low temperature (e.g., -78 °C).

o Add small pieces of sodium or lithium metal to the solution. The solvated electrons will
reduce the alkyne via an anti-addition mechanism, resulting in the E-alkene.

o Deprotection and Acetylation:

o Follow the same deprotection and acetylation steps as described in Protocol 1 to obtain

(E)-8-dodecenyl acetate.

« Purification: Purify the product via column chromatography to achieve high isomeric purity
(e.g., >90%).[1]

Biological Significance and Signaling Pathway

(8E)- and (82)-8-dodecenyl acetate are key components of the sex pheromone blends of many
moth species. The female moth releases a specific ratio of these isomers into the air to attract
males for mating. The male moth's antennae contain specialized olfactory receptor neurons
that can detect these pheromone components at extremely low concentrations. The precise
blend of isomers is critical; a deviation from the natural ratio can significantly reduce or
eliminate the attractive effect.[3] For instance, the Oriental fruit moth (Grapholita molesta) uses
a blend where (2)-8-dodecenyl acetate is the major component, mixed with a smaller amount of
the (E)-isomer and (Z)-8-dodecen-1-0l.[3]
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Caption: Pheromone-mediated mate location in moths.

Analytical and Identification Workflow

The identification and quantification of geometric isomers from a natural source, such as an
insect pheromone gland, requires a multi-step analytical approach. Gas chromatography
coupled with electroantennographic detection (GC-EAD) is used to identify biologically active
components, while gas chromatography-mass spectrometry (GC-MS) provides structural
information and quantification.
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Caption: Workflow for pheromone isomer identification.

Conclusion

The geometric isomerism of (8E)- and (8Z)-8-dodecenyl acetate is a clear illustration of how
subtle changes in molecular geometry can lead to profound differences in biological function.
The ability to distinguish, synthesize, and quantify these isomers is essential for research in
chemical ecology, the development of environmentally benign pest management strategies like
mating disruption, and for professionals in drug development exploring semiochemical-based
approaches. The precise control of stereochemistry remains a critical aspect of modern organic
synthesis and analytical chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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